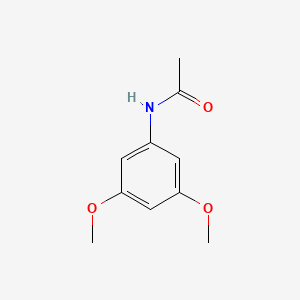

N-(3,5-dimethoxyphenyl)acetamide

Description

N-(3,5-dimethoxyphenyl)acetamide (CAS 79257-61-7) is an acetamide derivative featuring two methoxy groups at the 3- and 5-positions of the phenyl ring. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol. The compound is synthesized via acetylation of 3,5-dimethoxyaniline, yielding a white solid with a melting point of 152–154°C . Key spectral data include:

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(12)11-8-4-9(13-2)6-10(5-8)14-3/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOWOYJLYGCVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351509 | |

| Record name | N-(3,5-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79257-61-7 | |

| Record name | N-(3,5-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)acetamide typically involves the reaction of 3,5-dimethoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylacetamides .

Scientific Research Applications

Medicinal Chemistry

N-(3,5-dimethoxyphenyl)acetamide has been explored for its potential therapeutic applications:

- Anticancer Activity : Studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines including MDA-MB-231 (breast cancer) and SH-SY5Y (neuroblastoma), with reductions in cell viability observed in treated cells .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Research indicates that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows for various transformations:

- Substitution Reactions : The methoxy groups on the aromatic ring facilitate electrophilic substitution reactions, enabling the formation of diverse derivatives with potential biological activities.

- Precursor for Advanced Materials : This compound can be utilized in creating advanced materials and functional dyes due to its unique chemical properties.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 15 | Induction of apoptosis |

| Compound B | SH-SY5Y | 10 | Inhibition of cell proliferation |

| Compound C | MCF-7 | 20 | Modulation of signaling pathways |

The above table summarizes findings from various studies assessing the anticancer activity of derivatives related to this compound. The mechanisms often involve apoptosis induction and modulation of cellular signaling pathways.

Biological Mechanisms

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes crucial for tumor growth and survival.

- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling cascades that influence cell behavior and viability.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Properties |

|---|---|---|---|---|---|

| N-(3,5-dimethoxyphenyl)acetamide | 3,5-OCH₃ | C₁₀H₁₃NO₃ | 195.22 | 152–154 | High polarity, moderate solubility |

| N-(3,5-dimethylphenyl)acetamide | 3,5-CH₃ | C₁₀H₁₃NO | 163.22 | Not reported | Lipophilic, solid at RT |

| N-(3,5-dichlorophenyl)acetamide | 3,5-Cl | C₈H₇Cl₂NO | 220.06 | Not reported | Planar structure, H-bond acceptor |

- Methoxy vs. Methyl Groups : The methoxy substituents in this compound enhance polarity and hydrogen-bonding capacity compared to the methyl groups in N-(3,5-dimethylphenyl)acetamide. This increases solubility in polar solvents like ethyl acetate .

- Electron-Withdrawing Effects : Chlorine substituents in N-(3,5-dichlorophenyl)acetamide reduce electron density on the aromatic ring, favoring planar molecular geometries and stabilizing crystal lattices via N–H⋯Cl hydrogen bonds .

This compound Derivatives

- Anti-Cancer Activity : Hydrazide derivatives of this compound show inhibitory effects on cancer cell lines, attributed to the methoxy groups enhancing interactions with cellular targets .

- Kinase Inhibition : Derivatives like YTH-60 (a multi-kinase inhibitor) incorporate the 3,5-dimethoxyphenyl moiety to improve binding affinity to kinase active sites .

N-(3,5-dimethylphenyl)acetamide

- Primarily used as an intermediate in organic synthesis. The methyl groups reduce reactivity, making it suitable for stable intermediates in pharmaceuticals .

Triazole and Pyrimidine Derivatives

- Compounds like 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide (CAS 585553-18-0) exhibit enhanced bioactivity due to sulfanyl and triazole groups, which improve metabolic stability .

Solid-State and Crystallographic Comparisons

- Crystal Packing: Meta-substitution with electron-withdrawing groups (e.g., Cl, NO₂) in analogues like N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide induces denser crystal packing via halogen bonds and hydrogen bonds. In contrast, methoxy groups in this compound favor looser packing due to steric hindrance .

- Asymmetric Units : N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide crystallizes with two molecules per asymmetric unit, while this compound typically forms single-molecule units .

Biological Activity

N-(3,5-dimethoxyphenyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a 3,5-dimethoxyphenyl group attached to an acetamide backbone. Its structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, making it a subject of interest in various pharmacological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various derivatives showed that compounds similar to this compound demonstrated potent inhibitory effects against several bacterial strains. Specifically, the compound was found to interact with bacterial cell membranes, leading to increased permeability and cell death.

Anticancer Effects

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines through mechanisms that likely involve the modulation of apoptosis pathways and cell cycle arrest. For instance, a derivative exhibited IC50 values ranging from 26 to 65 µM against multiple cancer types, indicating its potential as a chemotherapeutic agent .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may function through the following pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It is hypothesized that this compound interacts with various receptors in cancer cells, altering signaling pathways that promote growth and survival.

Case Studies

- Antidiabetic Potential : A related study investigated the antidiabetic effects of similar acetamide derivatives. The compounds showed significant inhibition of α-amylase activity (IC50 values ranging from 0.68 to 0.85 µM), suggesting potential applications in managing diabetes .

- Cytotoxicity Assessment : In a cytotoxicity assay involving normal and cancer cell lines, compounds related to this compound were evaluated for safety profiles. Notably, certain derivatives exhibited negligible cytotoxicity against normal cells while effectively targeting cancer cells .

Research Findings and Data Tables

The following table summarizes key findings from recent studies on this compound and its derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.